Gestodene
Descripción
Historical Context of Gestodene Development and Introduction (1975-1987)
The development of this compound is rooted in the ongoing effort to refine hormonal contraception. The initial synthesis of this compound was accomplished in 1975. wikipedia.orgteesvalleymuseums.orgyoutube.com Following extensive preclinical and clinical research, it was introduced for medical use in 1987, primarily as a component of combined oral contraceptive pills. wikipedia.orgteesvalleymuseums.orgyoutube.comnih.gov Its introduction marked an important step in the evolution of contraceptive technology, aiming to provide effective ovulation inhibition with a modified hormonal profile compared to its predecessors.
Classification as a Third-Generation Progestin
This compound is classified as a third-generation progestin. wikipedia.orgyoutube.compatsnap.comnih.gov Progestins are categorized into generations based on when they were introduced to the market and their chemical structure. nih.gov Third-generation progestins, which also include desogestrel (B1670305) and norgestimate (B1679921), were developed in the 1980s. nih.govwho.int These compounds are derived from levonorgestrel (B1675169) and were designed to have high progestational activity while reducing the androgenic (male-hormone-like) effects associated with earlier progestins. nih.govdoctorfox.co.uk this compound is structurally related to levonorgestrel but differs by the presence of a double bond between the C15 and C16 positions. youtube.com It is noted for being the most potent progestogen by weight used in oral contraceptives, allowing for lower doses in formulations. nih.govnih.gov
Table 1: Generations of Progestins This table provides a simplified classification of progestins used in hormonal contraceptives.
| Generation | Progestin Examples | Key Characteristics |
|---|---|---|
| First | Norethindrone, Norethynodrel | The earliest synthetic progestins. |
| Second | Levonorgestrel, Norgestrel (B7790687) | Introduced with lower hormonal doses; some androgenic activity. |
| Third | This compound , Desogestrel, Norgestimate | Designed for high progestational potency and reduced androgenic effects. nih.govdoctorfox.co.uk |
| Fourth | Drospirenone, Dienogest | Newer agents with unique properties, such as anti-androgenic or anti-mineralocorticoid activity. nih.govdoctorfox.co.uk |
Overview of this compound's Role in Contraceptive Formulations and Hormone Replacement Therapy (HRT)
This compound's primary role is in hormonal contraception, where it is used almost exclusively in combination with an estrogen, typically ethinylestradiol. wikipedia.orgpatsnap.comthelowdown.com These combination oral contraceptives are available in different formulations:
Monophasic: Delivers a constant dose of both this compound and ethinylestradiol throughout the cycle. nih.govtg.org.au
Triphasic: The dosage of one or both hormones changes in three steps during the cycle, which can allow for a lower total dose of the progestogen. nih.govnih.govtg.org.au
The contraceptive effect is achieved primarily by inhibiting ovulation through the suppression of gonadotropin release. nih.gov Additionally, this compound alters the cervical mucus to make it less permeable to sperm and modifies the uterine lining to be less receptive to implantation. patsnap.comthelowdown.com
Beyond contraception, this compound is also utilized in some countries as a component of hormone replacement therapy (HRT) for managing symptoms associated with menopause. wikipedia.orgpatsnap.comthelowdown.com In HRT, it is combined with estradiol (B170435) to oppose the effects of the estrogen on the endometrium. nih.gov
Current Research Landscape and Unmet Needs
The current research landscape for this compound continues to evolve. While its efficacy is well-established, academic inquiry persists in several key areas. A significant focus of ongoing investigation is the comparative risk of venous thromboembolism (VTE) associated with third-generation progestins, including this compound, compared to older progestins like levonorgestrel. nih.govnih.govtaylorandfrancis.combmj.com
Unmet needs in the context of this compound research include:
Clarification of Clinical Risk Profiles: While statistical associations between third-generation progestins and VTE have been reported, further research is needed to understand the absolute risk in different patient populations and the underlying biological mechanisms. taylorandfrancis.com
Long-Term Health Outcomes: More extensive, long-term studies are required to fully delineate the effects of this compound use over many years, particularly concerning cardiovascular health.
Development of Novel Formulations: There is an ongoing need to develop new hormonal formulations with improved safety profiles that minimize risks while maintaining high contraceptive efficacy and good cycle control.
Use in Specific Populations: Further investigation is warranted into the suitability and effects of this compound-containing products in specific populations, such as adolescents and individuals with underlying health conditions like autoimmune diseases. researchgate.netf1000research.com
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSPDASOTUPFS-XUDSTZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046478 | |
| Record name | Gestodene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gestodene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone-hexane | |
CAS No. |
60282-87-3 | |
| Record name | Gestodene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60282-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestodene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestodene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestodene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestodene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTODENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664P6E6MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GESTODENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gestodene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197.9 °C | |
| Record name | Gestodene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GESTODENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gestodene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Gestodene
Interaction with Steroid Hormone Receptors
Gestodene exhibits a distinct binding profile across the steroid hormone receptor superfamily, influencing gene expression and cellular functions in target tissues. wikipedia.orgnih.govcaymanchem.comkup.at
Progesterone (B1679170) Receptor (PR) Binding and Agonism
This compound functions as a potent agonist of the progesterone receptor (PR), which is the primary biological target for progestogens like natural progesterone. wikipedia.orgguidetopharmacology.orgdrugbank.com Its interaction with PR is crucial for its therapeutic effects. drugbank.com
This compound is recognized as one of the most potent progestogens currently utilized in oral contraceptives. wikipedia.orgnih.govnih.govnih.gov Studies have demonstrated its high efficacy in inducing progestational effects. For instance, the oral dosage of this compound required for ovulation inhibition is significantly lower (30 or 40 µg per day) compared to that of progesterone (300 mg/day), indicating its approximately 10,000-fold greater potency in this regard. wikipedia.org In studies examining endometrial histology, this compound at a dose of 75 µg showed greater progestational efficacy compared to levonorgestrel (B1675169) at the same dose, leading to characteristic endometrial changes such as thin dilated vessels and stromal edema. kup.at
Table 1: Relative Potency in Ovulation Inhibition
| Compound | Oral Dosage for Ovulation Inhibition | Relative Potency (vs. Progesterone) |
| This compound | 30-40 µ g/day wikipedia.org | ~10,000 times higher wikipedia.org |
| Progesterone | 300 mg/day wikipedia.org | 1 |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.
Upon binding to the progesterone receptor, this compound induces transcriptional activity mediated by PR. caymanchem.comcaymanchem.commedkoo.com The PR, depending on its isoform, functions as a transcriptional activator or repressor, thereby regulating eukaryotic gene expression and influencing cellular proliferation and differentiation in target tissues. drugbank.comdrugbank.com This modulation of gene expression is central to this compound's biological actions. nih.gov
Kinetic studies involving 3H-gestodene uptake have provided insights into its binding characteristics with the cytoplasmic myometrial progesterone receptor. These studies show a rapid increase in specific binding during the initial three hours, with the amount of specifically bound 3H-gestodene remaining nearly constant for up to 24 hours at 4°C after saturation. nih.gov The dissociation of 3H-gestodene from the PR exhibits a biphasic or two-component first-order dissociation curve. nih.gov Sucrose gradient centrifugation analysis of 3H-gestodene-labeled human myometrial tissue cytosol revealed that this compound binding components sediment in both the 4S and 8S regions. Notably, a 200-fold molar excess of non-radioactive this compound specifically reduced the 8S binding, while the 4S binding remained unaffected, suggesting the presence of a second high-capacity binding component. nih.gov
Androgen Receptor (AR) Binding and Activity
This compound also interacts with the androgen receptor (AR). wikipedia.orgnih.govcaymanchem.comnih.govcaymanchem.commedkoo.comnih.govdrugbank.com
While this compound exhibits affinity for the androgen receptor, its androgenic activity is considered weak. wikipedia.orgguidetopharmacology.orgnih.govnih.govnih.govncats.io Competitive studies have indicated that this compound, similar to other synthetic progestagens, displays some affinity for androgen receptors. nih.gov Its relative binding affinity for the rat ventral prostate androgen receptor was reported to be approximately 15% that of dihydrotestosterone (B1667394) (DHT). iarc.frglowm.com Despite this affinity, the ratio of progestogenic to androgenic effects of this compound is distinctly higher than that of levonorgestrel, a progestin known for more pronounced androgenic activity. wikipedia.org This characteristic contributes to this compound being considered "androgenically neutral" in clinical contexts, meaning that formulations containing it are less likely to exhibit androgenic side effects such as acne or hirsutism. ncats.iowikidoc.org In transactivation assays, this compound has shown weak androgenic activity. caymanchem.comcaymanchem.commedkoo.comnih.gov
Table 2: Relative Binding Affinity to Androgen Receptor
| Compound | Relative Binding Affinity to AR (vs. DHT) |
| This compound | ~15% iarc.frglowm.com |
| Levonorgestrel | ~22% glowm.com |
| Progesterone | ~0.003% glowm.com |
| Dihydrotestosterone | 100% (Reference) |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.
Comparative Analysis with Other 19-Nortestosterone Derivatives (e.g., Levonorgestrel)
This compound is a 19-nortestosterone derivative, structurally differing from levonorgestrel by a shift in the conformational location of its 18-ethyl group, which influences their respective pharmacokinetics. researchgate.net While both are potent progestogens, this compound distinguishes itself from levonorgestrel in its receptor binding profile and associated activities. This compound has a relatively high affinity for the androgen receptor (AR), approximately double that of levonorgestrel, which is known for being one of the more androgenic 19-nortestosterone derivatives. wikipedia.org However, the ratio of progestogenic to androgenic effects of this compound is notably higher than that of levonorgestrel. wikipedia.org Additionally, this compound has a higher binding affinity for sex hormone-binding globulin (SHBG) compared to levonorgestrel, which can influence the concentration of free steroids in circulation. wikipedia.orgglowm.com
In terms of glucocorticoid receptor binding, this compound exhibits a higher affinity than levonorgestrel. wikipedia.orgahajournals.org Furthermore, this compound demonstrates distinct antimineralocorticoid activity, unlike levonorgestrel. wikipedia.orgnih.gov Clinical studies have indicated that the contraceptive effectiveness of this compound is comparable to that of levonorgestrel. contemporaryobgyn.net
The table below provides a comparative overview of receptor binding affinities for this compound and Levonorgestrel.
| Receptor Type | This compound Relative Binding Affinity (%) | Levonorgestrel Relative Binding Affinity (%) | Source |
| Progesterone Receptor (PR) | 90–432 | ~300 (3x Progesterone) | wikipedia.orgglowm.com |
| Androgen Receptor (AR) | 85 | ~42.5 (half of this compound) | wikipedia.org |
| Glucocorticoid Receptor (GR) | 27–38 | 1 | wikipedia.org |
| Mineralocorticoid Receptor (MR) | 97–290 | Not specified as significant | wikipedia.orgnih.gov |
| Estrogen Receptor (ER) | 0 | 0 | wikipedia.org |
Note: Relative binding affinities are compared to reference ligands (e.g., promegestone (B1679184) for PR, metribolone for AR, dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, E2 for ER). Values can vary across studies. wikipedia.org
Glucocorticoid Receptor (GR) Binding and Activity
This compound possesses weak glucocorticoid activity. wikipedia.org Its relative binding affinity for the glucocorticoid receptor is approximately 27% of that of dexamethasone, a potent corticosteroid. wikipedia.org Studies have shown that this compound, along with other progestins like progesterone and 3-keto-desogestrel, can induce glucocorticoid-like effects in various experimental cell systems. ahajournals.org The stimulatory effect of this compound on certain cellular activities, such as the upregulation of thrombin receptor (PAR-1) expression in vascular smooth muscle cells, appears to be mediated through the activation of the glucocorticoid receptor. ahajournals.org
Mineralocorticoid Receptor (MR) Binding and Activity
This compound demonstrates a very high affinity for the mineralocorticoid receptor (MR). wikipedia.orgnih.gov This binding contributes to its antimineralocorticoid properties. wikipedia.orgnih.gov
This compound acts as a competitive aldosterone inhibitor. nih.govscispace.comcapes.gov.br Despite its high affinity for the MR, its antimineralocorticoid effect is relatively weak, comparable to that of progesterone. wikipedia.org This competitive inhibition means this compound can block the action of aldosterone at the mineralocorticoid receptor, potentially leading to increased sodium excretion and decreased body fluid. wikipedia.org This property has led to speculation about its potential benefits in patients with hypertension. nih.govcapes.gov.br Studies have shown that this compound inhibits aldosterone-induced reporter gene transcription. nih.gov
Estrogen Receptor (ER) Interactions
The interaction of this compound with estrogen receptors has been a subject of research, particularly concerning its potential estrogenic effects. bioscientifica.comresearchgate.netnih.gov
Unmodified this compound does not directly bind to the estrogen receptor (ER) and exhibits no measurable affinity for it. wikipedia.orgnih.govahajournals.orgncats.ioscispace.combioscientifica.comresearchgate.netnih.govmedkoo.comcaymanchem.comnih.gov Receptor binding studies have consistently confirmed this lack of direct interaction. bioscientifica.comresearchgate.netnih.govnih.gov However, despite this, this compound may exert some estrogenic activity, which is mediated by its weakly estrogenic metabolites, specifically 3β,5α-tetrahydrothis compound and, to a lesser extent, 3α,5α-tetrahydrothis compound. wikipedia.orgbioscientifica.comresearchgate.netnih.goviarc.fr These A-ring reduced metabolites are capable of binding to the ER and inducing estrogenic effects in cell expression systems. bioscientifica.comresearchgate.netnih.goviarc.frresearchgate.net The bioconversion of 19-nor progestins, including this compound, to their tetrahydro derivatives can result in the acquisition of estrogenic activities and ER binding. researchgate.net
Estrogenic Effects Mediated by A-Ring Reduced Metabolites of this compound (e.g., 3β,5α-tetrahydro this compound, 3α,5α-tetrahydro this compound)
This compound undergoes metabolic conversion, notably A-ring reduction, to form derivatives such as 3β,5α-tetrahydro this compound (3βGSD) and 3α,5α-tetrahydro this compound (3αGSD). bioscientifica.comresearchgate.net These tetrahydro-reduced metabolites are responsible for mediating the estrogen-like effects observed with this compound. bioscientifica.comresearchgate.nettandfonline.com Studies have shown that 3βGSD interacts with estrogen receptors with a relatively high affinity, while 3αGSD also binds to the ER, albeit to a lesser extent. bioscientifica.comnih.gov This biotransformation allows this compound to exert estrogen-like activities through these specific metabolites. researchgate.nettandfonline.com
Receptor Binding Studies of this compound Metabolites to ER
Receptor binding studies have confirmed that this compound itself does not bind to the estrogen receptor. bioscientifica.comnih.gov However, its A-ring reduced derivatives, particularly 3β,5α-tetrahydro this compound, demonstrate specific binding to the ER. bioscientifica.comnih.gov While 3β,5α-tetrahydro this compound binds with a relatively high affinity to the ER, its binding affinity is significantly lower than that of naturally occurring estradiol (B170435) (E2). bioscientifica.com The 3α,5α-tetrahydro this compound derivative also interacts with ER, but to a significantly lesser extent than its 3β isomeric alcohol. bioscientifica.com These findings indicate that the estrogenic activity of this compound is mediated by its specific metabolites rather than the parent compound. bioscientifica.comresearchgate.nettandfonline.com
Table 1: Relative Binding Affinities (RBA) of this compound Derivatives to ERα (E2 = 100)
| Compound | Relative Binding Affinity (RBA) for ERα (vs. E2) oup.com |
| 3β,5α-tetrahydro this compound (3βGSD) | 5.23 oup.com |
| Estradiol (E2) | 100 oup.com |
Estrogen-induced Transactivation Systems in Yeast and HeLa Cells
The ability of the A-ring reduced this compound derivatives to induce estrogenic actions has been evaluated using molecular bioassays such as transactivation systems in yeast and HeLa cells. bioscientifica.comnih.gov These systems involve co-transfection with the human ERα (hERα) gene and estrogen responsive elements fused to reporter vectors (e.g., β-galactosidase or chloramphenicol (B1208) acetyl transferase (CAT) reporter genes). bioscientifica.comnih.gov Studies have shown that both 3βGSD and 3αGSD are capable of activating hERα-mediated transcription of these reporter genes in a dose-dependent manner. bioscientifica.comnih.gov In both yeast and HeLa cell expression systems, 3βGSD exhibited a significantly greater estrogenic effect compared to its 3α isomer. bioscientifica.comnih.govresearchgate.net Unmodified this compound, however, was found to be completely ineffective in activating hERα-mediated CAT activity, demonstrating a lack of estrogen agonistic effect. bioscientifica.comresearchgate.net The estrogenic actions induced by 3βGSD and 3αGSD in the yeast system were diminished by the pure steroidal anti-estrogen ICI-182,780, further confirming that these effects are mediated through the hERα. bioscientifica.comresearchgate.net
Induction of Estrogen-Dependent Progestin Receptors in Rat Anterior Pituitary by Metabolites
The estrogenic potency of 3βGSD has also been assessed by its capability to induce estrogen-dependent progestin receptors (PR) in the anterior pituitary of castrated female rats. bioscientifica.comnih.gov Administration of 3βGSD resulted in a significant increase of estrogen-dependent PR in the anterior pituitaries of castrated rats, comparable to the induction observed with estradiol benzoate, though with a significantly lower potency. bioscientifica.comresearchgate.net This finding suggests that 3βGSD can exert estrogenic effects in vivo by inducing PR, a known estrogen-dependent process in the anterior pituitary. bioscientifica.comresearchgate.netnih.gov
Implications for MCF-7 Breast Cancer Cell Growth
The estrogenic activities of this compound metabolites have implications for the proliferation of estrogen-sensitive breast cancer cell lines, such as MCF-7 cells. researchgate.netresearchgate.netnih.gov Research indicates that this compound can stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells. researchgate.netnih.govresearchgate.net This effect is primarily mediated by its major metabolic conversion products in MCF-7 cells, 3β,5α-tetrahydro this compound and 3α,5α-tetrahydro this compound. researchgate.net These tetrahydro derivatives were found to be the most active compounds in inducing an increase in MCF-7 cell proliferation, in a manner similar to estradiol, albeit with lower capacity. researchgate.net Crucially, this proliferative effect induced by the this compound tetrahydro derivatives was completely inhibited by an anti-estrogen (ICI-182,780), but not by an anti-progestin (RU486) or an anti-androgen (Flutamide). researchgate.netnih.gov This suggests that the stimulation of MCF-7 cell growth by this compound is mediated through the estrogen receptor. researchgate.netnih.gov Even the small increase in cell proliferation induced by 5α-dihydro this compound and this compound itself, particularly at higher concentrations and longer treatment times, could be attributed to their biotransformation into 3α- and 3β-tetrahydro this compound metabolites within the MCF-7 cells. researchgate.net
Cellular and Physiological Mechanisms Beyond Receptor Binding
Beyond direct receptor binding and transactivation by its metabolites, this compound exerts its primary contraceptive effects through cellular and physiological mechanisms that largely involve the regulation of gonadotropin release.
Alteration of Cervical Mucus Properties (Thickening and Increased Viscosity)
A key mechanism of action for this compound involves inducing significant changes in the properties of cervical mucus. It causes the mucus to become notably thicker and more viscous. wikidata.orgmims.comguidetopharmacology.orgwmcloud.orgguidetomalariapharmacology.orgnih.gov This altered consistency serves as a physical barrier, effectively impeding the penetration and movement of sperm through the cervix, thereby reducing the likelihood of fertilization. wikidata.orgmims.comguidetopharmacology.orgwmcloud.org Progestins, including this compound, are known to reduce the quantity, ferning, and spinnbarkeit of cervical mucus. mims.com These changes mirror the natural physiological alterations observed in cervical mucus during the luteal phase of the menstrual cycle, when endogenous progesterone levels are high, naturally making the mucus scant, thick, and opaque to inhibit sperm passage. guidetopharmacology.orgwmcloud.orgnih.gov
Effects on Endometrial Receptivity and Implantation
This compound significantly alters the endometrial lining of the uterus, rendering it less conducive to the implantation of a fertilized egg. wikidata.org Progestins, such as this compound, achieve this by suppressing the mitotic activity of the endometrium and promoting its premature secretory transformation. mims.com This leads to the development of a thinner endometrium with scanty and atrophied glands. ctdbase.org Furthermore, it results in a reduced synthesis of progesterone receptors within the endometrium, creating an environment hostile to successful implantation. ctdbase.orgmims.com
Endometrial receptivity is a critical and tightly regulated period, often referred to as the "window of implantation," during which the endometrium is optimally prepared to receive and accommodate a developing embryo. wikipedia.orgfishersci.caresearchgate.netnih.gov Successful embryo attachment and subsequent early pregnancy maintenance are highly dependent on this receptive state. fishersci.ca Appropriate progesterone signaling and the endometrium's response to it are fundamental for establishing and maintaining endometrial receptivity. wikipedia.orgresearchgate.net
Pharmacokinetics and Pharmacodynamics of Gestodene
Absorption and Bioavailability
Following oral administration, Gestodene is rapidly and almost completely absorbed from the gastrointestinal tract kup.atnih.govrxreasoner.com. Its oral bioavailability is high, with reported values ranging from 87% to 111%, and a mean of 96% wikipedia.org. Other studies indicate an approximate bioavailability of 99% rxreasoner.commims.com. Peak serum concentrations of this compound are typically achieved within 1 to 4 hours post-ingestion, most commonly within 1 to 2 hours wikipedia.org, with some reports specifying approximately 1 hour rxreasoner.commims.com. The pharmacokinetics of this compound are dose-linear nih.gov.
The absorption characteristics of this compound are summarized in the table below:
| Parameter | Value (Range/Mean) | Citation |
| Absorption | Rapid and Complete | kup.atnih.govrxreasoner.com |
| Oral Bioavailability | 87-111% (Mean 96%) | wikipedia.org |
| Oral Bioavailability | ~99% | rxreasoner.commims.com |
| Time to Peak Concentration | 1-4 hours (Usually 1-2 hours) | wikipedia.org |
| Time to Peak Concentration | ~1 hour | rxreasoner.commims.com |
Plasma Protein Binding
This compound is extensively bound to plasma proteins in circulation. Its total plasma protein binding is approximately 98% wikipedia.org. This binding occurs primarily with Sex Hormone-Binding Globulin (SHBG) and, to a lesser extent, with albumin wikipedia.orgnih.govrxreasoner.comnih.govmims.comgeneesmiddeleninformatiebank.nl.
This compound demonstrates a high affinity for Sex Hormone-Binding Globulin (SHBG), a glycoprotein (B1211001) responsible for transporting sex hormones in the blood immunotech.cz. Research indicates that this compound is predominantly bound to SHBG, with reported percentages ranging from 50% to 87% wikipedia.orgnih.govrxreasoner.commims.commims.comgeneesmiddeleninformatiebank.nl. Specifically, studies show SHBG binding at 64% wikipedia.org, 75.3% nih.gov, 75-87% mims.commims.com, and 50-70% rxreasoner.comgeneesmiddeleninformatiebank.nl. In contrast, its binding to albumin ranges from 13% to 34% wikipedia.orgnih.govmims.commims.comgeneesmiddeleninformatiebank.nl. The fraction of this compound circulating freely (unbound) is very small, typically between 0.6% and 2% wikipedia.orgnih.govrxreasoner.com. This compound's binding affinity for SHBG is comparable to that of testosterone (B1683101) glowm.com.
The plasma protein binding characteristics of this compound are detailed in the following table:
| Protein | Percentage Bound (Range) | Citation |
| SHBG | 50-87% | wikipedia.orgnih.govrxreasoner.commims.commims.comgeneesmiddeleninformatiebank.nl |
| Albumin | 13-34% | wikipedia.orgnih.govmims.commims.comgeneesmiddeleninformatiebank.nl |
| Free | 0.6-2% | wikipedia.orgnih.govrxreasoner.com |
The high affinity of this compound for SHBG significantly influences its plasma concentration and metabolic clearance glowm.com. When co-administered with ethinyl estradiol (B170435), a common component in oral contraceptives, SHBG levels in the serum are observed to increase approximately two-fold rxreasoner.com. This ethinyl estradiol-induced increase in SHBG subsequently alters the distribution of this compound among serum proteins, leading to an increased proportion of this compound bound to SHBG and a corresponding decrease in the albumin-bound fraction rxreasoner.com. As a result, daily ingestion of this compound in such combinations leads to a substantial increase in its serum levels, reaching steady-state concentrations that are about four times higher than after a single administration nih.govrxreasoner.com. The extent of protein binding, particularly to SHBG, is a major determinant of the metabolic clearance of sex steroids and their accessibility to target tissues, affecting both the elimination rate of the drug and the concentration of its free, biologically active form in the blood glowm.comnih.gov.
Biotransformation and Metabolism
This compound undergoes extensive biotransformation primarily in the liver wikipedia.orgrxreasoner.commims.commims.com. It is completely metabolized via established steroid metabolism pathways rxreasoner.com. Notably, this compound does not undergo significant first-pass metabolism kup.at.
The major biotransformation pathway for this compound involves the reduction of its δ4-3-keto group, leading to the formation of 3,5-tetrahydrogenated metabolites wikipedia.orgnih.gov. This A-ring reduction primarily occurs in the cytosolic fraction of human liver nih.gov. Additionally, this compound undergoes substantial hydroxylation at the C1, C6, and C11 positions wikipedia.org. In vitro studies have indicated that the microsomal hydroxylation of this compound is largely catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme nih.gov. This involvement is supported by the marked inhibition of this compound hydroxylation by known CYP3A4 inhibitors such as ketoconazole (B1673606) and cyclosporin (B1163) nih.gov. This compound has also been identified as a substrate for CYP3A4 nih.gov. Furthermore, this compound demonstrates some in vitro inhibition of cytochrome P450 enzymes, exhibiting greater potency in this action compared to other progestins, with an IC50 of 5.0 μM wikipedia.org.
This compound is recognized as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4) ebmconsult.comnih.govdrugbank.comusf.eduresearchgate.netdrugbank.com. Mechanism-based inhibition is a specific type of irreversible enzyme inhibition characterized by its dependence on NADPH, time, and concentration nih.govdrugbank.comusf.eduresearchgate.net. During this process, this compound (or its metabolites formed by CYP enzymes) is converted into reactive metabolites that covalently bind to and inactivate the CYP3A4 enzyme, either by modifying its heme group, its protein structure, or both nih.govdrugbank.comusf.eduresearchgate.net. This irreversible inactivation renders the affected CYP3A4 enzymes non-functional until new enzyme molecules are synthesized ebmconsult.comdrugbank.comusf.eduresearchgate.net. Such mechanism-based inhibition can lead to clinically significant drug-drug interactions due to the broad role of CYP3A4 in metabolizing a large percentage of therapeutic drugs ebmconsult.comnih.govdrugbank.comusf.eduresearchgate.net.
Formation of A-ring Reduced Metabolites
This compound undergoes extensive metabolism primarily in the liver, with a major pathway involving the reduction of its δ4-3-keto group to form 3,5-tetrahydrogenated metabolites. Key metabolic conversion products identified include 3β,5α-tetrahydrothis compound and 3α,5α-tetrahydrothis compound, with 5α-dihydrothis compound presumed to be an intermediate in this process. nih.govnih.gov
These A-ring reduced derivatives, particularly 3β,5α-tetrahydrothis compound, exhibit intrinsic estrogen-like activities. While this compound itself does not directly bind to the estrogen receptor, its tetrahydro metabolites demonstrate significant binding affinity for the estrogen receptor and can induce estrogenic effects in cellular systems. nih.govnih.govnih.govnih.govnih.gov This biotransformation to estrogenically active metabolites is considered to be a mechanism through which this compound may exert some weak estrogenic effects observed in certain contexts. nih.govnih.govnih.gov The formation of these A-ring reduced metabolites influences the biological activity of this compound by enabling differential interaction with steroid receptors beyond the progesterone (B1679170) receptor. nih.gov
Inhibition of 5α-reductase
This compound has demonstrated inhibitory effects on 5α-reductase activity in in vitro studies. This enzyme is crucial in converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT), particularly in tissues like the skin. nih.gov
Table 1: In Vitro 5α-Reductase Inhibition by Progestins
| Progestin | IC50 (μM) |
| Norgestimate (B1679921) | 10 |
| Levonorgestrel (B1675169) | 52 |
| Dienogest | 55 |
| Cyproterone acetate | 87 |
| This compound | 98 |
Elimination and Half-Life
This compound is extensively metabolized in the liver via the steroid metabolic pathway. The biological elimination half-life of this compound typically ranges from 12 to 15 hours. nih.gov However, reported values can vary, with some studies indicating an apparent elimination half-life of approximately 13 hours or 16-18 hours following multiple oral doses. After a single administration, the mean terminal half-life of this compound has been observed to be 18 hours.
Excretion Pathways (Urine and Feces)
This compound and its metabolites are primarily eliminated through both renal and fecal pathways. Approximately 50% of this compound is eliminated in urine, while 33% is excreted in feces. nih.gov Other sources report a ratio of 60% excretion in urine and 40% in feces.
Within the urinary excretion, the forms of this compound are further differentiated: approximately 25% is excreted as glucuronide conjugates, 35% as sulfate (B86663) conjugates, and 25% remains unconjugated. nih.gov
Influence of Concomitant Ethinylestradiol Administration on Half-Life
The elimination half-life of this compound is significantly influenced by the co-administration of ethinylestradiol. When administered concomitantly, the half-life of this compound is prolonged. For instance, the apparent elimination half-life of this compound, which is about 13 hours on its own, extends to 20 hours when co-administered with ethinylestradiol. Similarly, a study showed that the mean terminal half-life of this compound increased from 18 hours after a single dose to 20-22 hours during multiple-dose treatment alongside ethinylestradiol.
This observed prolongation in half-life and the subsequent accumulation of this compound in plasma are largely attributed to an increase in sex hormone-binding globulin (SHBG) concentrations induced by ethinylestradiol. This compound exhibits a high affinity for SHBG, and this increased binding capacity reduces the free fraction of the progestin, thereby affecting its clearance and prolonging its presence in the systemic circulation. nih.gov
Steady-State Pharmacokinetics
Upon multiple dosing, particularly when co-administered with ethinylestradiol, this compound plasma concentrations exhibit accumulation. Plasma concentrations can increase by a factor of approximately 2 to 4 compared to single-dose administration. Some studies report an even higher accumulation factor, with serum levels of this compound increasing by a factor of 8 relative to single-dose administration.
Steady-state drug levels for this compound are typically achieved during the second half of each treatment cycle. During long-term use of oral contraceptives containing this compound, serum levels have been observed to be four to five times higher than after a single administration, demonstrating a periodic increase from day 1 to day 10 within each cycle. The elevated this compound levels at steady state are primarily explained by the ethinylestradiol-induced increase in sex hormone-binding globulin (SHBG) and the specific binding of this compound to this protein. Ultrafiltration studies have revealed that 75.3% of total serum this compound is bound to SHBG, 24.1% is bound to albumin, and only 0.6% circulates as the unbound, free fraction.
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Value (Single Dose) nih.gov | Value (Concomitant Ethinylestradiol / Steady State) |
| Elimination Half-Life | 12-15 hours (range) | 20 hours (prolonged) |
| Terminal Half-Life | 18 hours | 20-22 hours |
| Plasma Concentration Accumulation | - | Factor of 2-4 (or 8) |
| SHBG Binding (Total Serum this compound) | - | 75.3% |
| Albumin Binding (Total Serum this compound) | - | 24.1% |
| Free Fraction (Total Serum this compound) | - | 0.6% |
Drug Interactions and Metabolic Considerations
Gestodene's Influence on the Metabolism of Other Drugs
Modulation of Ethinylestradiol Pharmacokinetics
The co-administration of this compound with ethinylestradiol can influence the pharmacokinetics of ethinylestradiol, primarily through their metabolic pathways. Ethinylestradiol is extensively metabolized in the liver, initially via aromatic hydroxylation by the cytochrome P450 3A4 (CYP3A4) isoenzyme, forming 2-hydroxyethinylestradiol and various conjugated metabolites that undergo enterohepatic recycling mims.com.
Studies have investigated the impact of this compound on ethinylestradiol pharmacokinetics, particularly in the context of combined oral contraceptives (COCs) and transdermal patches. For instance, in a study examining pharmacokinetic interactions between a transdermal patch delivering ethinylestradiol and this compound and CYP3A4 inhibitors, it was observed that co-administration of CYP3A4 inhibitors like erythromycin (B1671065) or ketoconazole (B1673606) did not significantly affect ethinylestradiol metabolism researchgate.netnih.gov. This suggests that while CYP3A4 is involved in ethinylestradiol metabolism, the presence of this compound or its interaction with these inhibitors might not lead to substantial changes in EE levels when administered transdermally researchgate.netnih.gov.
However, the progestin used in oral contraceptive formulations can differentially impact the pharmacokinetics of ethinylestradiol. For example, ethinylestradiol serum levels have been noted to be approximately 70% higher when combined with this compound compared to desogestrel (B1670305) sci-hub.se. This indicates that this compound may influence the systemic exposure of ethinylestradiol, potentially by affecting its metabolism or clearance.
Ethinylestradiol also undergoes sulfation, and its major metabolite is ethinylestradiol sulfate (B86663). Circulating levels of ethinylestradiol sulfate can be significantly higher than those of unconjugated ethinylestradiol when taken orally, ranging from 6 to 22 times greater wikipedia.org. While ethinylestradiol sulfate can be transformed back into ethinylestradiol via steroid sulfatase, the conversion rate is relatively low, and its clinical significance in contributing to total ethinylestradiol levels is debated, with some studies suggesting it may contribute up to 20% wikipedia.org.
The interaction between this compound and ethinylestradiol can also be influenced by other co-administered medications. For instance, enzyme-inducing agents such as certain anticonvulsants (e.g., phenobarbital, phenytoin, carbamazepine, topiramate, felbamate), rifabutin, rifampicin, and griseofulvin (B1672149) can increase the hepatic metabolism of ethinylestradiol, potentially leading to decreased ethinylestradiol serum concentrations and reduced contraceptive efficacy pfizer.compharmgkb.org. Conversely, some substances, like ascorbic acid (vitamin C) and paracetamol (acetaminophen), may increase ethinylestradiol blood concentrations due to competition for sulfation pharmgkb.org.
Pharmacokinetic Parameters of Ethinylestradiol and this compound
The following table summarizes key pharmacokinetic parameters for ethinylestradiol and this compound, which are relevant when considering their interactions:
| Parameter | Ethinylestradiol (EE) | This compound (GSD) | Source |
| Bioavailability (oral) | Approx. 45% (range: 20-65%) | 99% | mims.com |
| Time to Peak Plasma Conc. (Tmax) | Approx. 1-2 hours (oral) | Approx. 1 hour (oral) | mims.com |
| Volume of Distribution | 2.8-8.6 L/kg | 0.7 L/kg | mims.com |
| Plasma Protein Binding | >97%, mainly to albumin | 75-87% to SHBG; 13-24% to albumin | mims.com |
| Metabolism | Liver, aromatic hydroxylation by CYP3A4 | Liver, via steroid metabolism pathways | mims.com |
| Elimination Half-life | 10-20 hours (oral); Approx. 17 hours (transdermal) | 12-15 hours (oral) | mims.commims.com |
| Excretion | Urine and faeces (as metabolites) in ratio approx. 4:6 | Urine and faeces (as metabolites) in ratio approx. 6:4 | mims.com |
Data on Ethinylestradiol Concentration Modulation
While specific data tables detailing the precise fold-changes in ethinylestradiol concentrations due to this compound co-administration are not extensively provided in the search results, the qualitative information highlights a notable influence.
One study indicated that ethinylestradiol serum levels are approximately 70% higher when combined with this compound compared to desogestrel sci-hub.se. This suggests a significant impact of this compound on the systemic exposure of ethinylestradiol.
Impact of Enzyme Inducers/Inhibitors on Ethinylestradiol with this compound
The following table illustrates the general impact of certain drug classes on ethinylestradiol concentrations when co-administered with combined oral contraceptives, including those containing this compound:
| Drug Class / Agent | Effect on Ethinylestradiol Concentrations | Mechanism | Source |
| Enzyme-inducing agents (e.g., rifampicin, some anticonvulsants) | Decreased | Increased hepatic metabolism (CYP induction) | pfizer.compharmgkb.org |
| CYP3A4 inhibitors (e.g., erythromycin, ketoconazole) | Weak/No significant effect (transdermal EE/GSD) | Inhibition of CYP3A4 (less impact with transdermal route) | researchgate.netnih.gov |
| Ascorbic acid (Vitamin C) | Increased | Competition for sulfation | pharmgkb.org |
| Paracetamol (Acetaminophen) | Increased | Competition for sulfation | pharmgkb.org |
| Etoricoxib (60-120 mg/day) | Increased (1.4 to 1.6-fold) | Unspecified, but increases exposure | pfizer.com |
| Grapefruit juice | Increased (Cmax by 37%, AUC by 28%) | Inhibition of CYP3A4-mediated first-pass metabolism in gut wall | drugs.com |
Advanced Research on Gestodene Synthesis and Derivatization
Synthetic Routes and Methodologies
The synthesis of Gestodene, also known as 17α-ethynyl-18-methyl-19-nor-δ¹⁵-testosterone, can commence from precursors such as 18-methyl-4-estren-3,17-dione. nih.gov, nih.gov The initial synthetic pathway for this compound was first detailed in German patent DE2546062. simsonpharma.com, A common approach involves a hydroxylated intermediate, specifically 15-hydroxy-18-methyl-estr-4-en-3,17-dione. This intermediate is subsequently transformed into the desired product through a multi-step process that includes the protection of the ketone group at position 3, esterification of the hydroxyl group at position 15, and ethynylation of the ketone group at position 17. A key intermediate in the industrial synthesis of this compound is 15α-13-methyl-estr-4-ene-3,17-dione.
Use of Protecting Groups, Dehydrating Agents, and Catalysts
The efficient synthesis of this compound relies on the judicious selection and application of protecting groups, dehydrating agents, and catalysts.
Protecting Groups: As noted, 2,2-dimethyl-propylene glycol is utilized for the selective protection of the C-3 ketone group. simsonpharma.com Acetals, formed from ketones and diols (e.g., 1,3-propanediol (B51772) or 1,2-ethanediol), are broadly used protecting groups for carbonyl compounds in steroid synthesis.,
Dehydrating Agents: Dehydrating agents are essential for driving equilibrium reactions, such as acetalization, to completion by removing water. Triethyl orthoformate has been specifically cited as a dehydrating agent in the selective protection of the 3-ketone group during this compound synthesis. simsonpharma.com Other orthoformates, such as trimethyl orthoformate, also serve this purpose effectively by reacting with water to form methyl formate (B1220265) and methanol, thereby removing water from the reaction mixture.,
Catalysts: Various catalysts are employed to facilitate these synthetic transformations. Tosic acid, a strong organic acid, acts as a catalyst in the selective protection of the 3-ketone group. simsonpharma.com For general acetal (B89532) formation, Brønsted or Lewis acids are commonly utilized, including p-toluenesulfonic acid, perchloric acid, pyridine (B92270) hydrochloride, and pyridine hydrobromide.,, Heterogeneous catalysts like silica (B1680970) gel and Amberlyst-15 have also been developed for efficient acetalization and deacetalization processes.
Biocatalytic Methods in this compound Synthesis
Biocatalysis, leveraging enzymes for organic synthesis, has emerged as a powerful and sustainable tool in the pharmaceutical industry due to its inherent advantages. These include superior stereoselectivity, chemoselectivity, and regioselectivity, which often minimize the need for protecting groups and lead to reduced waste generation.,,, Biocatalytic methods can significantly shorten synthetic routes and offer environmentally friendlier alternatives to traditional chemical protocols.,,
In the context of this compound synthesis, alcohol dehydrogenases (ADHs), also known as ketoreductases (KRED), are prominent biocatalysts for the industrial-scale reduction of ketones to alcohols., A notable example is the commercial use of the filamentous fungus Penicillium raistrickii for the specific introduction of a hydroxyl group at the C15 position of 13-methyl-estr-4-ene-3,17-dione. This compound is a crucial intermediate in the industrial production of this compound. While this biocatalytic hydroxylation demonstrates high reaction specificity with minimal byproduct formation, its industrial application can be limited by factors such as low substrate loading and extended incubation times. Furthermore, biocatalytic reduction of steroidal ketones, including those relevant to this compound synthesis, has been successfully achieved using ADH variants. For instance, (13R,17S)-ethyl secol, a product of biocatalytic reduction, can serve as a precursor for this compound synthesis.
Derivatization and Analog Development
Derivatization refers to the process of chemically modifying a compound to form a derivative, often to enhance its properties for analysis or to explore new biological activities. This compound itself is recognized as a highly potent progestogen. nih.gov
Structural Modifications and their Impact on Receptor Binding and Activity
This compound functions primarily as an agonist of the progesterone (B1679170) receptor (PR). nih.gov, Beyond its potent progestogenic effects, it exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities. nih.gov Competitive binding studies have shown that this compound, similar to other synthetic progestagens, possesses some affinity for androgen and glucocorticoid receptors, but it demonstrates no measurable affinity for the estrogen receptor.
However, the biological profile of this compound is further influenced by its metabolites. Its weakly estrogenic metabolites, specifically 3β,5α-tetrahydrothis compound and, to a lesser extent, 3α,5α-tetrahydrothis compound, are capable of interacting with estrogen receptors and eliciting estrogenic effects in cellular expression systems.,, nih.gov
Structural modifications to progestogens, including this compound, have a significant impact on their pharmacological profiles, influencing their oral contraceptive activity (OCA), androgenic effects, and binding affinity for sex hormone-binding globulin (SHBG)., The presence of an ethynyl (B1212043) group at the 17α position and a hydroxyl or acetoxyl group at the 17β position in steroids is associated with high oral contraceptive activity. This compound binds to SHBG with a relatively high affinity, with approximately 75% of the compound circulating bound to this protein. nih.gov While this binding can indirectly contribute to androgenic side effects by displacing testosterone (B1683101) from SHBG, thereby increasing free active testosterone levels, this compound is generally considered androgenically neutral in the context of contraceptive pills, meaning it does not typically induce the androgenic side effects (e.g., acne, hirsutism, weight gain) often linked with earlier generation contraceptives., this compound stands out as the most potent progestin among currently utilized oral contraceptive progestogens, based on the minimal dosage required to inhibit ovulation. nih.gov
Synthesis of this compound Metabolites
Upon oral administration, this compound undergoes metabolic transformations in the liver, leading to the formation of reduced (dihydro and tetrahydro) and hydroxylated metabolites. nih.gov, Unlike some other third-generation progestins such as desogestrel (B1670305) and norgestimate (B1679921), this compound is not a prodrug and is biologically active in its administered form., nih.gov
Toxicological and Safety Research of Gestodene Mechanistic Studies
Genotoxicity Studies
Genotoxicity testing is a critical component in the safety assessment of pharmaceutical compounds, designed to detect agents that can induce genetic damage through various mechanisms. Such damage can include gene mutations, structural chromosome changes (clastogenicity), or changes in chromosome number (aneuploidy). A standard battery of tests is typically employed to evaluate the genotoxic potential of a substance.
The in vitro chromosomal aberration assay is a widely used method to assess the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. criver.com This test identifies clastogenic agents by microscopically examining cells in the metaphase stage of division for abnormalities such as chromosome breaks, fragments, or complex rearrangements. criver.commdpi.com Assays are conducted with and without an external metabolic activation system (like a rat liver S9 fraction) to mimic mammalian metabolism. criver.com
A comprehensive review of publicly available literature and databases did not yield specific results from chromosomal aberration assays conducted on Gestodene. While the compound is listed in some extensive reviews of pharmaceutical genotoxicity, the specific data field for this assay is often not populated, suggesting the data is either unavailable or the test has not been reported in the reviewed literature. core.ac.uk
The micronucleus test, which can be performed both in cultured cells (in vitro) and in living animals (in vivo), is used to detect chromosomal damage. nih.gov Micronuclei are small, secondary nuclei that form in dividing cells that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division. Their presence indicates that the test substance may have clastogenic or aneugenic effects. nih.gov The in vivo rodent bone marrow micronucleus assay is a standard test for chromosomal damage. fda.gov
Specific data on this compound in micronucleus tests are limited in the public domain. One comprehensive review of marketed pharmaceuticals notes a positive result for this compound in genotoxicity testing but does not specify the assay or provide details for the micronucleus test itself. core.ac.uk Therefore, while there is an indication of genotoxic potential, detailed findings from in vitro or in vivo micronucleus studies on this compound are not clearly specified in the available literature.
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting primary DNA damage in individual cells, including single and double-strand breaks. nih.gov In this assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail," and the length and intensity of this tail are proportional to the amount of DNA damage. nih.govnahrainuniv.edu.iq
A study investigating the effects of oral contraceptives (OCs) on DNA damage in peripheral blood lymphocytes from users found evidence of genotoxicity associated with a formulation containing this compound and ethinylestradiol. nih.gov The research demonstrated a statistically significant increase in DNA damage, measured by the mean tail length in the comet assay, which correlated with the duration of OC use. nih.gov
The findings indicated that, compared to non-users, women using these OCs showed a progressive increase in DNA damage. This is supported by another toxicological review that lists this compound as positive for inducing DNA damage. core.ac.uk
Table 1: DNA Damage in Lymphocytes of Oral Contraceptive Users (this compound/Ethinylestradiol) via Comet Assay nih.gov
| Duration of Use | Fold Increase in Mean Comet Tail Length (vs. Non-users) |
| 1–6 months | 1.73 |
| > 6 months | 2.20 |
| > 13 months | 2.40 |
| > 19 months | 2.74 |
Reproductive Toxicology Studies
Reproductive toxicology studies are designed to assess the potential adverse effects of a substance on the reproductive system and developing offspring. fda.govresearchgate.netfrontiersin.orgbirthdefectsresearch.org These are typically conducted in segments that cover the entire reproductive cycle, from gamete development to the growth and sexual maturation of the next generation.
Segment I studies evaluate the effects of a compound on fertility and early embryonic development. These studies typically involve treating sexually mature male and female animals (commonly rats) before and during mating and through the early stages of gestation until implantation. birthdefectsresearch.org Key endpoints assessed include effects on male and female reproductive functions, such as the estrous cycle, mating behavior, fertility rates, and the viability of embryos up to implantation. science.gov
Specific results from Segment I reproductive toxicology studies for this compound were not identified in the reviewed scientific literature.
Segment II studies are designed to detect adverse effects on the developing embryo and fetus during the period of organogenesis (the formation of organs). fda.gov Pregnant animals, typically from two species (a rodent, like the rat, and a non-rodent, like the rabbit), are exposed to the test substance during this critical developmental window. fda.gov The primary goal is to identify the potential for the substance to cause structural abnormalities (teratogenicity), embryo-fetal death, or growth retardation. birthdefectsresearch.org
Detailed reports or data from Segment II embryo-fetal developmental toxicity studies specifically for this compound were not found in the course of this literature review.
Pre- and Post-Natal Development (PPND)
Detailed mechanistic studies investigating the effects of this compound on pre- and post-natal development (PPND) are not extensively available in publicly accessible scientific literature. PPND studies are typically conducted in animal models to assess the potential effects of a substance on offspring from conception through to sexual maturity, monitoring for any adverse outcomes on growth, survival, development, and reproductive function. labcorp.comnih.govbirthdefectsresearch.orgnih.gov
While specific preclinical study data is limited, this compound is classified with a warning for reproductive toxicity, indicating it is "Suspected of damaging fertility or the unborn child". nih.gov Further classification suggests it may also cause harm to breast-fed children. nih.gov Standard toxicological assessments for pharmaceuticals include teratogenicity studies, which have reportedly not indicated a particular risk for estrogen-progestogen combinations when used correctly; however, it is considered essential to discontinue treatment if inadvertently taken during early pregnancy.
Mechanism-Specific Endpoints in Reproductive Toxicology
The primary mechanism of action of this compound is directly related to the modulation of the female reproductive system to prevent contraception. patsnap.com These intended pharmacological effects are key mechanism-specific endpoints in its reproductive profile.
Key Mechanistic Endpoints:
Inhibition of Ovulation: this compound acts on the hypothalamic-pituitary-gonadal axis to suppress the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govpatsnap.com This action prevents the maturation and release of an oocyte from the ovary, which is the primary mechanism for preventing pregnancy. patsnap.com
Alteration of Cervical Mucus: The compound increases the viscosity of the cervical mucus. nih.govpatsnap.com This thickened mucus acts as a physical barrier, impeding sperm penetration into the uterus and fallopian tubes, thereby reducing the likelihood of fertilization. patsnap.com
Endometrial Changes: this compound modifies the endometrium (the lining of the uterus), making it unreceptive to implantation of a fertilized egg. nih.govpatsnap.com
These endpoints define its role as a contraceptive. Further studies detailing other, unintended toxicological mechanisms on reproductive functions are not widely available.
Carcinogenicity Research (Mechanistic Aspects)
The carcinogenic potential of synthetic sex steroids like this compound is primarily associated with their hormonal activity. The mechanisms are linked to the promotion of cell growth in hormone-sensitive tissues.
Hormone-Dependent Tumor Promotion
This compound, as a synthetic progestin, has hormonal activities that can influence the growth of hormone-dependent tumors. The underlying mechanism involves the interaction of the hormone with specific intracellular receptors in target tissues, which can lead to increased cell proliferation.
Observational studies have provided evidence that the use of combined oral contraceptives, which contain both a progestin and an estrogen, is associated with a small increase in the risk of developing breast cancer. nih.gov The risk appears to be transient and related to current or recent use. The mechanistic basis for this association is that naturally occurring female hormones can stimulate the development and growth of cancers that express their respective receptors. Synthetic hormones in contraceptives can potentially mimic this effect, promoting the growth of pre-existing, hormone-receptor-positive cancer cells.
Influence on Breast Cancer Cell Growth (e.g., MCF-7 cells)
Mechanistic studies using the MCF-7 human breast cancer cell line, which is estrogen receptor (ER) positive, have been conducted to elucidate the direct effects of this compound on breast cancer cells. Research has shown that 19-norprogestins, including this compound, can stimulate the proliferation of MCF-7 cells. nih.govnih.gov
this compound-induced proliferation of MCF-7 cells was observed at concentrations of 10⁻⁸ M. nih.gov
The stimulatory effect could be blocked by the pure antiestrogen ICI 164,384. nih.gov
The effect was not blocked by the antiprogestin RU486, indicating the progesterone (B1679170) receptor was not the primary pathway for this proliferative effect. nih.gov
In transfection studies, this compound was shown to activate a reporter gene linked to an estrogen response element (ERE), and this activation was also inhibited by the antiestrogen ICI 164,384. nih.gov
These findings suggest that this compound possesses estrogen-like activity in the context of ER-positive breast cancer cells, which is a critical mechanistic aspect of its potential role in hormone-dependent tumor promotion. nih.govresearchgate.net
| Compound | Effect on MCF-7 Cell Proliferation | Effective Concentration | Mediating Receptor | Inhibition by Antiestrogen (ICI 164,384) | Inhibition by Antiprogestin (RU486) |
|---|---|---|---|---|---|
| This compound | Stimulation | 10⁻⁸ M | Estrogen Receptor (ER) | Yes | No |
Immunomodulatory Effects
Progesterone and synthetic progestins as a class are known to have immunomodulatory properties. nih.govnih.gov These compounds can interact with receptors on various immune cells, including T cells, macrophages, and natural killer (NK) cells, thereby altering their activity and affecting immune responses at mucosal sites. nih.govmdpi.com
Advanced Topics in Gestodene Pharmacology Research
Comparative Pharmacological Profiles with Other Progestins
Gestodene stands out among synthetic progestins due to its unique pharmacological characteristics. Unlike some newer progestins such as desogestrel (B1670305) and norgestimate (B1679921), this compound is an active compound and not a prodrug, meaning it does not require metabolic activation to exert its effects kup.atwikipedia.org.
Progestational Potency and Receptor Binding: this compound is recognized as a highly potent progestogen. Studies, including the Clauberg Test, have demonstrated its significant progestational activity, showing it to be approximately three times more potent than levonorgestrel (B1675169) in inducing secretory transformation of the endometrium in castrated rabbits kup.at. In terms of ovulation inhibition in women, this compound is considered the most potent among currently used oral contraceptive progestogens wikipedia.org. Its relative binding affinity (RBA) for rabbit uterine progestin receptors is notably high, approximately nine times that of natural progesterone (B1679170), similar to 3-keto desogestrel nih.gov.
Androgenic and Other Activities: While possessing powerful progestational efficacy, this compound exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities wikipedia.org. Its androgenicity is slightly lower than that of levonorgestrel kup.at. A crucial aspect of progestin selectivity is the ratio of its affinity for progesterone receptors to its affinity for androgen receptors, known as the selectivity index nih.gov. This compound, along with desogestrel and norgestimate, demonstrates a relatively greater affinity for progesterone receptors compared to androgen receptors, contributing to their higher selectivity indexes compared to older agents nih.gov. The selectivity index for this compound has been reported as 60, in contrast to desogestrel (100), norgestrel (B7790687) (30), and norethisterone (20) jogi.co.in.
Table 1: Comparative Receptor Binding Affinities and Selectivity of Select Progestins
| Progestin | Progestin Receptor RBA (vs. Progesterone) nih.gov | Androgen Receptor RBA (vs. Dihydrotestosterone) nih.gov | Selectivity Index (Progesterone:Androgen Receptor Affinity) jogi.co.in | Prodrug Status kup.atwikipedia.org |
| This compound | ~9x | 0.118-0.220x | 60 | No |
| Levonorgestrel | ~5x | 0.118-0.220x | 30 | No |
| Desogestrel (3-keto) | ~9x | 0.118-0.220x | 100 | Yes (Desogestrel) |
| Norgestimate | ~1x | 0.003-0.025x | Norgestimate > 3-keto norgestimate > 17-deacetylated norgestimate > 3-keto desogestrel > this compound > levonorgestrel nih.gov | Yes |
| Norethisterone | Lower than Levonorgestrel jogi.co.in | Lower than 3-keto desogestrel drugbank.com | 20 | No |
Note: RBAs are approximate and derived from various studies using different methodologies. Selectivity index values can vary depending on the specific assay and receptor source.
Sex Hormone Binding Globulin (SHBG) and Enzyme Inhibition: this compound exhibits a relatively high affinity for Sex Hormone Binding Globulin (SHBG), with approximately 75% of it bound to this protein in circulation (64% to SHBG, 34% to albumin, and 2% free) wikipedia.orgjogi.co.in. This high binding affinity to SHBG is also observed with levonorgestrel, which binds with a four-fold greater affinity than desogestrel and norethisterone jogi.co.in. Furthermore, in in vitro studies, this compound has shown some inhibitory effects on cytochrome P450 enzymes and 5α-reductase, demonstrating greater potency in these actions compared to other progestins like desogestrel and levonorgestrel wikipedia.org.
Estrogenic Activity: Interestingly, while this compound itself does not directly bind to estrogen receptors (ER), its A-ring reduced metabolites, specifically 3β,5α-tetrahydro reduced this compound (3βGSD) and to a lesser extent 3α,5α GSD isomer (3αGSD), have been shown to interact with ER and can induce weak estrogenic effects bioscientifica.com.
Neuroendocrine Effects
Research indicates that this compound, as a component of combined oral contraceptives (COCs), exerts significant neuroendocrine effects primarily through its action on the hypothalamic-pituitary-gonadal axis. COCs downregulate endogenous hormone production and eliminate the natural cyclical fluctuations of hormones, replacing them with constant levels of synthetic estrogens and progestins frontiersin.org. This mechanism directly impacts brain regions highly sensitive to estrogenic and progestagenic actions, including the hippocampus, amygdala, and prefrontal cortex, which are crucial for cognitive and emotional processing frontiersin.org.
Studies involving neuroendocrine disrupting chemicals (NEDs) have provided insights into the broader impact of gestagens on the neuroendocrine system. For instance, exposure to this compound in female fathead minnows has been observed to masculinize reproductive behaviors. In male fathead minnows, this compound exposure led to increased aggression and reduced time spent on nest tending or courting females compared to control groups nih.gov.
More recent research has explored the influence of this compound-containing oral contraceptives on neuroendocrine responses in humans. A study examining the effects of "power posing" found that among females taking oral contraceptives (which included this compound), high-power posing resulted in an increase in estradiol (B170435) levels. This suggests that estradiol levels can be influenced by short-term exposure to social cues, particularly under specific hormonal profiles established by contraceptive use researchgate.netnih.gov. However, the study did not find a significant influence of power posing on progesterone levels researchgate.net. Additionally, some research points to a blunted cortisol response in COC users, which may contribute to an altered vulnerability to mood disorders frontiersin.org.
Impact on Bone Metabolism
The influence of this compound-containing combined oral contraceptives (COCs) on bone metabolism has been a subject of extensive investigation, yielding varied and sometimes contradictory findings plos.orgresearchgate.net. Generally, the estrogenic component of COCs is understood to have a positive effect on bone mineral density (BMD) prolekare.cz.
In adolescents, where peak bone mass acquisition is critical, the estrogen dose in COCs seems to be a primary determinant of their effect on BMD researchgate.net. Low-dose estrogen COCs (below 30 µg ethinylestradiol) may slightly impair the physiological increase in bone mineral density that occurs in adolescents compared to non-users kaypahoito.fi. For example, a study comparing 30 µg ethinylestradiol/75 µg this compound and 15 µg ethinylestradiol/60 µg this compound formulations found that while lumbar spine BMD increased in the 30 µg group, the increase was more impaired in the 15 µg ethinylestradiol group kaypahoito.fi.
Computational Modeling of this compound Interactions
Computational modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in understanding the molecular interactions of pharmaceutical compounds like this compound. These in silico methods provide detailed insights into how drugs bind to their target receptors, predict binding affinities, and aid in the identification of novel compounds researchgate.netnih.govmdpi.commeilerlab.org.
In the context of this compound, molecular docking analysis has been employed to elucidate its binding mode with specific receptors. A notable example is the investigation into this compound's interaction with Protease-Activated Receptor 1 (PAR1). Molecular docking simulations, utilizing tools like AutoDock Vina and the crystal structure of PAR1 (PDB ID: 3VW7), have revealed that this compound appears to bind to an allosteric site on PAR1 frontiersin.org. This allosteric binding site is distinct from the orthosteric site where other compounds, such as vorapaxar, interact frontiersin.org.
The computational analysis further identified specific key residues involved in this compound's interaction with PAR1, including Leu199, Pro368, Tyr371, and Tyr372, all located within the cytosolic domain of the receptor frontiersin.org. Such detailed structural information obtained from computational modeling is crucial for understanding the precise mechanisms of action of this compound at a molecular level. These computational approaches are also adept at capturing complex binding phenomena, such as conformational selection and induced fit mechanisms, where the receptor or ligand undergoes structural changes upon binding nih.gov. Furthermore, in silico reverse screening and molecular docking are routinely used in drug discovery to predict potential molecular binding targets and pharmacological activities of compounds polyu.edu.hk.
Methodological Approaches in Gestodene Research
In Vitro Experimental Models (e.g., Cell Lines, Receptor Binding Assays)
In vitro models have been fundamental in characterizing the molecular interactions of gestodene. Receptor binding assays, a primary in vitro method, have been utilized to determine the affinity of this compound for various steroid hormone receptors.
Competitive binding studies have demonstrated that this compound exhibits a high affinity for the progesterone (B1679170) receptor (PR). nih.gov Research using human uterus cytosol has shown that this compound's behavior in binding to the PR is very similar to that of natural progesterone. nih.gov In addition to its high progestational affinity, this compound also displays some affinity for androgen and glucocorticoid receptors. nih.gov However, it has no measurable affinity for the estrogen receptor (ER). nih.gov One notable finding from in vitro studies is the high binding affinity of this compound to the mineralocorticoid receptor of rat kidney, with a relative binding affinity (RBA) of 350% compared to aldosterone (B195564). nih.gov
The interaction of this compound and its metabolites with various hormone receptors has been a key area of investigation. While this compound itself does not bind to the estrogen receptor, its A-ring reduced metabolites, 3β,5α-tetrahydrothis compound (3βGSD) and 3α,5α-tetrahydrothis compound (3αGSD), do interact with the ER with relatively high and lesser affinity, respectively. auschwitz.org The estrogenic activity of these metabolites has been confirmed through transactivation assays in yeast systems co-transfected with the human estrogen receptor alpha (hERα) gene and in HeLa cells. auschwitz.org
Human breast cancer cell lines have also been instrumental in this compound research. Studies using the T47D human breast cancer cell line have shown that this compound can inhibit cell growth in a dose-dependent manner. nih.gov This research also revealed that this compound induced a significant increase in the secretion of transforming growth factor-beta (TGF-β) in these cells. nih.gov In contrast, this compound had no growth-inhibitory effect on the endocrine-responsive human endometrial cancer cell line, HECl-B. nih.gov Further research using MCF-7 human breast cancer cells has suggested that this compound, along with other 19-norprogestins, may stimulate cell proliferation by activating the estrogen receptor. nih.gov
Table 1: In Vitro Research Findings for this compound
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Human Uterus Cytosol (Receptor Binding Assay) | High binding affinity to the progesterone receptor, similar to progesterone. | nih.gov |
| Rat Kidney Cytosol (Receptor Binding Assay) | High binding affinity to the mineralocorticoid receptor (350% RBA vs. aldosterone). | nih.gov |
| Yeast and HeLa Cells (Transactivation Assays) | A-ring reduced metabolites of this compound (3βGSD and 3αGSD) activate the human estrogen receptor alpha. | auschwitz.org |
| T47D Human Breast Cancer Cells | Inhibited cell growth and induced a 90-fold increase in transforming growth factor-beta (TGF-β) secretion. | nih.gov |
| MCF-7 Human Breast Cancer Cells | Stimulated cell proliferation, potentially through activation of the estrogen receptor. | nih.gov |
| HECl-B Human Endometrial Cancer Cells | No effect on cell growth. | nih.gov |
In Vivo Animal Models (e.g., Rat, Mouse, Rabbit Studies)
In vivo animal models have been crucial for assessing the physiological and endocrinological effects of this compound that cannot be fully replicated in vitro. These studies have provided valuable data on its progestational and androgenic activity.
Rabbit models have been particularly important in determining the progestational potency of this compound. The Clauberg test, a classic bioassay that measures the progestational effect on the uterine endometrium of immature rabbits, has been used to evaluate this compound's activity. nih.gov In vivo studies in rabbits have demonstrated that this compound is a very effective progestogen. nih.gov One comparative study found that this compound had a relative binding affinity for the rabbit uterine progestin receptor that was approximately nine times that of progesterone. nih.gov
Rat models have been employed to investigate the androgenic activity of this compound. nih.gov In these studies, the stimulation of prostate growth in rats is used as a measure of androgenicity. nih.gov In vivo animal studies have indicated that this compound possesses less androgenic activity compared to older progestins. nih.gov A comparative study showed that the relative binding affinity of this compound for the rat prostatic androgen receptor was 0.220 times that of dihydrotestosterone (B1667394). nih.gov
The Kaufmann test is another biological test system that has been used to assess the progestogenic effects of this compound. nih.gov While specific details of the animal model used in the Kaufmann test for this compound are not extensively documented in the provided context, it is a recognized method for evaluating progestational agents.
Table 2: Summary of this compound Research in Animal Models
| Animal Model | Assay/Test | Key Findings | Reference |
|---|---|---|---|
| Rabbit | Clauberg Test / Endometrial Stimulation | Demonstrated high progestational potency; RBA for uterine progestin receptor was about nine times that of progesterone. | nih.gov |
| Rat | Prostate Growth Stimulation | Showed minimal androgenicity; RBA for prostatic androgen receptor was 0.220 times that of dihydrotestosterone. | nih.gov |
Human Clinical Research Methodologies (e.g., Randomized Controlled Trials, Pharmacokinetic Studies)
Human clinical research is essential for understanding the pharmacokinetics, efficacy, and tolerability of this compound in its intended population. A variety of clinical trial designs have been utilized to study this compound, often in combination with an estrogen, for contraceptive purposes.
Randomized controlled trials (RCTs) have been a cornerstone of this compound research. For instance, a multicenter, open-label, randomized study was conducted to compare a 24-day regimen of a this compound-containing oral contraceptive with a 21-day regimen of a desogestrel-containing formulation in 1,074 women. mdpi.com Another example is a randomized, single-blind, non-inferiority trial involving 36 participants that compared the ovulation inhibition efficacy of a drospirenone-only pill to a combined oral contraceptive containing this compound and ethinyl estradiol (B170435). nih.gov
Pharmacokinetic studies have been widely conducted to characterize the absorption, distribution, metabolism, and excretion of this compound. These studies often involve single and multiple dosing regimens to assess steady-state concentrations. For example, the pharmacokinetic properties of this compound were investigated in 83 healthy young women after single and multiple oral doses. nih.gov These studies have shown that this compound is completely absorbed and exhibits dose-linear pharmacokinetics. nih.gov Pharmacokinetic drug-drug interaction studies have also been performed, such as an open-label, intra-individual, one-way crossover, Phase I trial that investigated the interaction between a transdermal patch containing ethinyl estradiol and this compound and CYP3A4 inhibitors. wikipedia.org
Bioequivalence studies are another critical type of clinical research. A single-center, randomized, single-dose, 2-way crossover study was designed to determine the bioequivalence of two oral contraceptive formulations containing ethinylestradiol and this compound in healthy female volunteers. nih.gov Such studies are crucial for the regulatory approval of generic formulations.
Table 3: Examples of Human Clinical Research Methodologies for this compound
| Methodology | Study Design Example | Key Parameters Measured | Reference |
|---|---|---|---|
| Randomized Controlled Trial | Multicenter, open-label study comparing two different oral contraceptive regimens. | Cycle control, efficacy, and safety. | mdpi.com |
| Pharmacokinetic Study | Single and multiple dosing in healthy female volunteers. | Serum levels, protein binding (to sex hormone-binding globulin and albumin), absorption, and bioavailability. | nih.gov |
| Drug-Drug Interaction Study | Open-label, intra-individual, one-way crossover Phase I trial. | Area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound and co-administered drugs. | wikipedia.org |
| Bioequivalence Study | Single-center, randomized, single-dose, 2-way crossover design. | AUC and Cmax of this compound for test and reference products. | nih.gov |
Bioanalytical Techniques for this compound and its Metabolites
Accurate and sensitive bioanalytical techniques are imperative for the quantitative determination of this compound and its metabolites in biological matrices such as plasma and serum. Various methods have been developed and validated for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the determination of this compound in human plasma. nih.gov This technique is often employed in pharmacokinetic and bioequivalence studies due to its high selectivity and low limit of quantification. nih.gov For instance, plasma this compound concentrations were determined by LC-MS/MS after solid-phase extraction in a study investigating the effect of a this compound-containing oral contraceptive on CYP3A4 activity. frontiersin.org
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another commonly used technique for the quantification of this compound in pharmaceutical formulations. researchgate.net A rapid and simple HPLC method has been developed for the simultaneous determination of this compound and ethinyl estradiol, using a mobile phase of methanol and water and UV detection at 220 nm. researchgate.net
Gas chromatography (GC) has also been utilized for the analysis of this compound and its metabolites. A validated gas-chromatographic method was used to determine the plasma concentrations of midazolam and its metabolite in a study assessing the impact of this compound on CYP3A4 activity. frontiersin.org
Other techniques that have been applied to the analysis of this compound include radioimmunoassay (RIA) and first derivative spectrophotometry. researchgate.net RIA has been used to follow plasma this compound levels after oral administration, while first derivative spectrophotometry has been described for the determination of this compound in mixtures. researchgate.net
Table 4: Bioanalytical Techniques for this compound Analysis
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of this compound in human plasma for pharmacokinetic and bioequivalence studies. | High sensitivity, high selectivity, low limit of quantification. | nih.govfrontiersin.org |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Simultaneous determination of this compound and ethinyl estradiol in oral contraceptive formulations. | Rapid, simple, and applicable for routine analysis. | researchgate.net |
| Gas Chromatography (GC) | Used in conjunction with studies on drug metabolism (e.g., CYP3A4 activity). | Validated for determining concentrations of co-administered drugs and their metabolites. | frontiersin.org |
| Radioimmunoassay (RIA) | Monitoring plasma this compound levels after oral administration. | High sensitivity for hormone quantification. | researchgate.net |
| First Derivative Spectrophotometry | Determination of this compound in mixtures. | Allows for measurement at zero-crossing wavelengths to resolve overlapping spectra. | researchgate.net |
Future Directions and Emerging Research Avenues for Gestodene
Elucidation of Novel Molecular Targets
While gestodene is known for its high affinity for the progesterone (B1679170) receptor (PR), its pharmacological profile is also defined by interactions with other steroid hormone receptors. nih.gov Future research is focused on identifying and characterizing non-traditional molecular targets to better understand its broad physiological effects.
This compound's binding affinity extends to the androgen (AR), glucocorticoid (GR), and mineralocorticoid receptors (MR). nih.gov Unlike the native hormone progesterone, which has low binding to AR and GR, this compound exhibits marked binding to these receptors. nih.gov It also shows significant affinity for the MR, similar to progesterone, acting as a competitive aldosterone (B195564) inhibitor. nih.govnih.gov Transactivation assays have revealed that this compound exerts androgenic activity and weak glucocorticoid action, while also inhibiting aldosterone-induced gene transcription. nih.gov
Recent investigations have begun to uncover targets outside of the classic steroid receptor family. A notable finding is the identification of this compound as a novel positive allosteric modulator of Protease-activated receptor 1 (PAR1). This receptor is a key player in thrombosis, and this compound has been shown to enhance PAR1-mediated human platelet aggregation. This discovery opens a new avenue for investigating the mechanistic basis of this compound's effects on the hemostatic system.
Furthermore, research into this compound's metabolism has revealed that its A-ring reduced metabolites, particularly the 3β,5α-tetrahydro reduced derivative (3βGSD), can interact with the intracellular estrogen receptor (ER), a receptor for which the parent this compound molecule has no affinity. researchgate.net These metabolites have been shown to activate ER-mediated gene transcription, suggesting that some of the biological effects observed with this compound administration may be mediated through an estrogenic pathway via its metabolic products. researchgate.net
| Receptor Target | Binding Affinity/Activity | Mechanistic Implication |
|---|---|---|
| Progesterone Receptor (PR) | High Affinity Agonist | Primary progestogenic effects nih.gov |
| Androgen Receptor (AR) | Marked Binding, Androgenic Activity | Contributes to the androgenic profile nih.gov |
| Glucocorticoid Receptor (GR) | Marked Binding, Weak Glucocorticoid Action/Antagonism | Minor influence on glucocorticoid pathways nih.gov |
| Mineralocorticoid Receptor (MR) | Marked Binding, Antimineralocorticoid Activity | Competitive aldosterone inhibition nih.govnih.gov |
| Protease-activated receptor 1 (PAR1) | Positive Allosteric Modulator | Novel mechanism influencing platelet aggregation |
| Estrogen Receptor (ER) | No affinity for parent compound; metabolites (e.g., 3βGSD) show binding and activation | Metabolite-driven estrogenic effects researchgate.net |
Development of Advanced Delivery Systems with Mechanistic Implications
To overcome the limitations of oral administration, such as first-pass metabolism and the need for daily intake, research is actively exploring advanced delivery systems for this compound. nih.gov These novel formulations aim to provide sustained and controlled release, which has significant mechanistic implications by altering the pharmacokinetic profile and potentially modifying systemic effects.
One promising approach is the use of dissolving microneedles (DMNs). nih.gov A study on this compound-loaded DMNs fabricated from polyvinylpyrrolidone demonstrated a sustained intradermal release for seven days. nih.gov This method bypasses the gastrointestinal tract and hepatic first-pass metabolism, leading to higher bioavailability compared to oral administration and flatter plasma drug concentration-time curves. nih.gov The release mechanism from these DMNs appears to follow a model involving both matrix dissolution and drug diffusion. nih.gov
Transdermal patches represent another area of development. A transparent patch designed to deliver this compound and ethinyl estradiol (B170435) has been developed to provide consistent hormone exposure, mimicking the systemic levels of a low-dose oral formulation. nih.gov Transdermal delivery results in more stable serum concentrations without the peaks and troughs associated with oral pills. nih.govstxip.org This steady-state delivery can have mechanistic consequences, as constant hormone levels may influence receptor signaling and metabolic pathways differently than fluctuating levels. The bioavailability of transdermally delivered this compound can be influenced by the application site, with studies showing higher absorption from the arm compared to the abdomen or buttocks. researchgate.net
Intravaginal rings (IVRs) are also being investigated as a long-acting delivery system. researchgate.net Reservoir-type silicone elastomer rings can be engineered to provide controlled, sustained release of this compound. researchgate.net The release mechanism is governed by the diffusion of the drug through the polymer matrix. Research has shown that the physical state of the drug (e.g., crystalline powder) and the design of the drug-containing core can be modulated to achieve specific release profiles, including minimizing the initial burst effect. researchgate.net
| Delivery System | Material/Method | Mechanistic Implication | Key Research Finding |
|---|---|---|---|
| Dissolving Microneedles (DMNs) | Polyvinylpyrrolidone (PVP) base | Bypasses first-pass metabolism, provides sustained release, higher bioavailability | Demonstrated sustained release for 7 days with flatter plasma concentration curves in rats nih.gov |
| Transdermal Patch | Matrix or reservoir system | Avoids GI tract, provides constant serum concentrations without peaks and troughs | Bioavailability is site-dependent; steady hormone levels may alter receptor signaling nih.govresearchgate.net |
| Intravaginal Ring (IVR) | Silicone elastomer reservoir | Long-acting, controlled, sustained release governed by polymer diffusion | Release profile can be modulated by altering the drug core and polymer sheath researchgate.net |
| Nanoparticles | Biodegradable polymers (e.g., Chitosan) | Potential for targeted delivery and enhanced penetration of biological barriers | Nanocarriers are being explored to improve therapeutic efficacy and reduce side effects mdpi.compjps.pk |
Personalized Medicine Approaches based on Genetic Polymorphisms related to Metabolism and Receptor Sensitivity
The concept of personalized medicine is a significant future direction for this compound research, aiming to tailor its use based on an individual's genetic makeup. nih.gov This approach focuses on genetic polymorphisms—variations in genes—that can influence how the body processes a drug (pharmacokinetics) and how it responds to a drug (pharmacodynamics). nih.gov
This compound, like many steroids, is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. nih.govnih.gov It is known to be an inhibitor of CYP3A4 in vitro. nih.gov Genetic polymorphisms in the CYP3A4 gene can lead to decreased or altered enzyme activity, which could theoretically affect this compound's metabolism and its potential for drug-drug interactions. ebmconsult.com While studies on combined oral contraceptives containing this compound showed only a modest effect on CYP3A4 activity in vivo, the impact of specific CYP3A4 polymorphisms in individuals has not been fully elucidated. nih.gov Future research is needed to determine if individuals with certain CYP3A4 variants (e.g., CYP3A4*22), which are known to reduce enzyme function, experience altered this compound clearance or efficacy. mdpi.com
On the pharmacodynamic side, polymorphisms in the progesterone receptor (PGR) gene are an emerging area of interest. nih.gov The PGR protein exists in two main isoforms, PGR-A and PGR-B, which have different biological roles and are transcribed from the same gene. nih.govmdpi.com Single nucleotide polymorphisms (SNPs) in the PGR gene can affect the expression ratio of these isoforms or the receptor's binding affinity and function. nih.govmdpi.com Such variations have been implicated in variable responses to progestins and in the risk of gynecological disorders. nih.govscilit.com Investigating how common PGR polymorphisms influence an individual's sensitivity and clinical response to this compound could pave the way for genetically guided progestin selection.
Long-term Epidemiological Studies with Mechanistic Correlates
While numerous clinical trials have established the short-term profile of this compound, there is a need for more long-term epidemiological studies that are specifically designed to investigate the mechanistic underpinnings of observed associations. nih.gov Much of the existing long-term data comes from studies of combined oral contraceptives, making it challenging to isolate the specific effects of this compound from its estrogen partner. nih.gov
A key area of focus is the cardiovascular system. Some epidemiological studies have suggested an association between the use of certain combined oral contraceptives and an increased risk of venous and arterial thrombotic events. nih.gov A 2023 nationwide cohort study categorized hormonal contraceptives containing this compound as "high risk" for venous thromboembolism, particularly when used concomitantly with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential drug interaction that warrants further mechanistic investigation. bmj.com Long-term studies focusing on hemostasis have shown that this compound-containing preparations can increase Factor VII activation, but also lead to compensatory changes in the fibrinolytic system. nih.gov Future research should aim to connect these biomarker changes to clinical outcomes and explore underlying mechanisms, such as the recently discovered modulation of PAR1, to better understand and predict long-term risks.
These future studies should integrate modern '-omics' technologies (genomics, proteomics, metabolomics) to identify biomarkers that can predict long-term outcomes and elucidate the biological pathways affected by chronic this compound exposure. This approach will be critical for moving beyond statistical associations to a deeper, mechanistic understanding of this compound's long-term effects on the body.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
